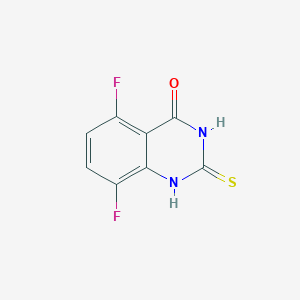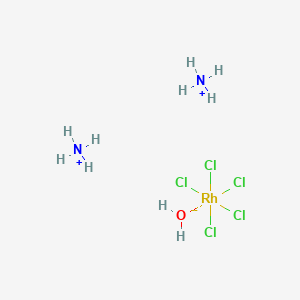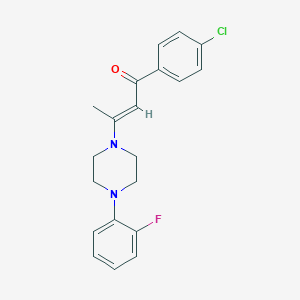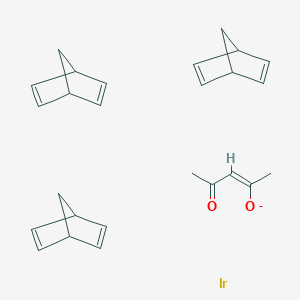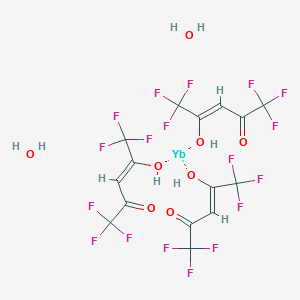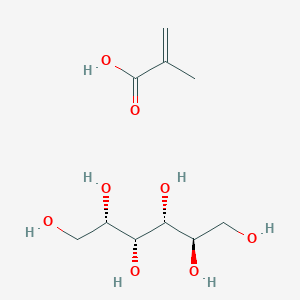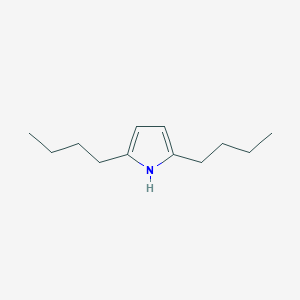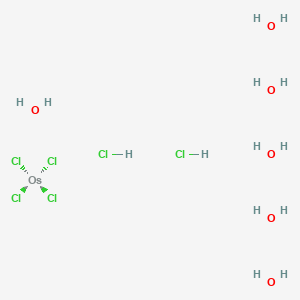
Dihydrogen hexachloroosmate(IV) hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrogen hexachloroosmate(IV) hexahydrate, with the chemical formula H₂OsCl₆·6H₂O, is a coordination compound of osmium. It is a black crystalline solid that is soluble in water. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydrogen hexachloroosmate(IV) hexahydrate can be synthesized through the reaction of osmium tetroxide (OsO₄) with hydrochloric acid (HCl). The reaction typically involves dissolving osmium tetroxide in concentrated hydrochloric acid, followed by the addition of water to precipitate the hexahydrate form .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reactants, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dihydrogen hexachloroosmate(IV) hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states or elemental osmium.
Substitution: Ligand substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO₃) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions include various osmium complexes and elemental osmium, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dihydrogen hexachloroosmate(IV) hexahydrate is utilized in a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other osmium compounds and catalysts.
Biology: It is employed in studies involving osmium’s biological interactions and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in cancer treatment due to osmium’s cytotoxic properties.
Mechanism of Action
The mechanism by which dihydrogen hexachloroosmate(IV) hexahydrate exerts its effects involves the interaction of osmium with biological molecules. Osmium can form complexes with proteins and DNA, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is believed that osmium’s ability to form stable complexes with biological molecules plays a key role .
Comparison with Similar Compounds
Similar Compounds
Dihydrogen hexachloroplatinate(IV) hexahydrate: Similar in structure but contains platinum instead of osmium.
Sodium hexachloroosmate(IV) dihydrate: Contains sodium ions instead of hydrogen ions.
Ammonium hexachloroosmate(IV): Contains ammonium ions instead of hydrogen ions.
Uniqueness
Dihydrogen hexachloroosmate(IV) hexahydrate is unique due to its specific coordination environment and the presence of osmium, which imparts distinct chemical and physical properties. Its applications in catalysis and potential therapeutic uses make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
tetrachloroosmium;hexahydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.6H2O.Os/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQFYCPGDHDNEF-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl.Cl.Cl[Os](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H14O6Os |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
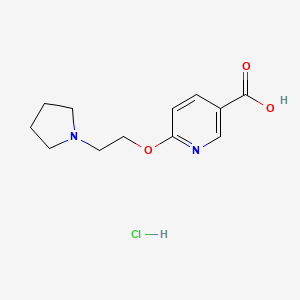
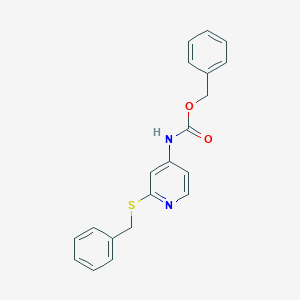
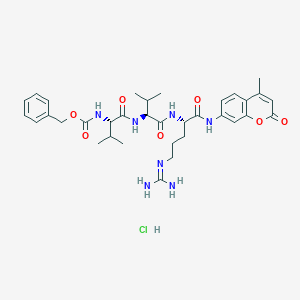
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)
